molecular formula C9H10ClNO3 B13921828 6-Chloro-2-methoxy-4-methyl-nicotinic acid methyl ester

6-Chloro-2-methoxy-4-methyl-nicotinic acid methyl ester

Cat. No.: B13921828
M. Wt: 215.63 g/mol
InChI Key: VUKGLSFWLCZROX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is an organic compound belonging to the pyridinecarboxylate family. This compound is characterized by its pyridine ring substituted with a chlorine atom, a methoxy group, and a methyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate typically involves the reaction of 6-chloro-2-methoxy-4-methylpyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-methoxy-4-methylpyridine-3-carboxylate
  • 6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
  • Methyl 2-chloro-6-methoxy-4-methylpyridine-3-carboxylate

Uniqueness

Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 6-chloro-2-methoxy-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-5-4-6(10)11-8(13-2)7(5)9(12)14-3/h4H,1-3H3

InChI Key

VUKGLSFWLCZROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)OC)OC)Cl

Origin of Product

United States

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